2-{4-[(1,3-Benzodioxol-5-ylcarbonyl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-(4-{[(1,3-Benzodioxol-5-ylcarbonyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a piperazine ring, and a pyrido[2,3-d]pyrimidine core, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1,3-Benzodioxol-5-ylcarbonyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting the benzodioxole derivative with piperazine in the presence of a suitable coupling agent.
Construction of the Pyrido[2,3-d]pyrimidine Core: This core structure is formed through a series of cyclization reactions involving ethyl acetoacetate and guanidine derivatives.
Final Coupling and Functionalization: The final step involves coupling the piperazine derivative with the pyrido[2,3-d]pyrimidine core, followed by functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-{[(1,3-Benzodioxol-5-ylcarbonyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with the active site of enzymes, inhibiting their activity. The piperazine ring can modulate receptor activity, leading to various biological effects. The pyrido[2,3-d]pyrimidine core is crucial for the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.
Piperazine Derivatives: Compounds featuring the piperazine ring.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with the same core structure.
Uniqueness
2-(4-{[(1,3-Benzodioxol-5-ylcarbonyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its combination of these three distinct structural motifs, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N6O6S |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxole-5-carbonylcarbamothioyl)piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C23H22N6O6S/c1-2-27-11-15(21(32)33)18(30)14-10-24-22(25-19(14)27)28-5-7-29(8-6-28)23(36)26-20(31)13-3-4-16-17(9-13)35-12-34-16/h3-4,9-11H,2,5-8,12H2,1H3,(H,32,33)(H,26,31,36) |
InChI Key |
UTSDRQYRWYRLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC5=C(C=C4)OCO5)C(=O)O |
Origin of Product |
United States |
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